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Compound of Interest

Compound Name: Ethyl 2,3-butadienoate

Cat. No.: B078909 Get Quote

An In-depth Analysis of NMR, IR, and MS Data for Researchers, Scientists, and Drug

Development Professionals

(Ethoxycarbonyl)allene, scientifically known as ethyl 2,3-butadienoate, is a versatile organic

compound with significant applications in synthetic chemistry. Its unique allenic structure and

ester functionality make it a valuable building block for the synthesis of complex molecules,

including pharmaceutical intermediates. A thorough understanding of its spectroscopic

characteristics is paramount for its identification, characterization, and quality control in

research and development settings. This technical guide provides a comprehensive overview

of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for

(ethoxycarbonyl)allene, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of

(ethoxycarbonyl)allene, providing detailed information about the chemical environment of each

proton and carbon atom.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of (ethoxycarbonyl)allene is characterized by distinct signals

corresponding to the ethyl group and the allenic protons.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~5.2-5.4 Triplet of triplets J = 6.8, 3.2 Hz =CH-

~4.8-5.0 Doublet of triplets J = 6.8, 1.2 Hz =C=CH₂

4.18 Quartet J = 7.1 Hz -O-CH₂-CH₃

1.28 Triplet J = 7.1 Hz -O-CH₂-CH₃

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

216.5 >C=C=C<

165.0 C=O

94.0 =CH-

85.5 =C=CH₂

61.5 -O-CH₂-CH₃

14.2 -O-CH₂-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in (ethoxycarbonyl)allene

by detecting their characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium =C-H stretch (allenic)

~2980, 2940 Medium C-H stretch (aliphatic)

~1960, 1930 Strong, Sharp C=C=C stretch (asymmetric)

1715 Strong
C=O stretch (α,β-unsaturated

ester)

~1250 Strong C-O stretch

~850 Strong =C-H bend (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of (ethoxycarbonyl)allene, aiding in its identification and structural confirmation. The compound

has a molecular weight of 112.13 g/mol .[1]

m/z Relative Abundance (%) Assignment

112 25 [M]⁺ (Molecular Ion)

83 100 [M - C₂H₅]⁺

67 80 [M - OC₂H₅]⁺

55 65 [C₄H₃O]⁺

39 50 [C₃H₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
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A sample of (ethoxycarbonyl)allene (~10-20 mg) is dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃, ~0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra

are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and

100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
The IR spectrum of liquid (ethoxycarbonyl)allene can be obtained using an Attenuated Total

Reflectance (ATR) accessory on an FT-IR spectrometer. A small drop of the neat liquid is

placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400

cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is

recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
The mass spectrum is typically obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS). A dilute solution of (ethoxycarbonyl)allene in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated

from the solvent and any impurities on a capillary column (e.g., a non-polar DB-5ms column)

before entering the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used to

generate the molecular ion and fragment ions. The mass analyzer separates the ions based on

their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of

(ethoxycarbonyl)allene.
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Caption: Workflow for the spectroscopic analysis of (Ethoxycarbonyl)allene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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